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tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate

Lipophilicity Physicochemical property prediction Drug design

tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate (CAS 1334416-91-9) is a gem‑difluorinated piperidine derivative bearing an N‑methyl carbamate and a tert‑butyloxycarbonyl (Boc) protecting group. The 3,3‑difluoro substitution significantly modulates the piperidine ring’s basicity and conformational preferences, while the N‑methyl carbamate enhances lipophilicity and alters hydrogen‑bonding capacity relative to the N–H analog.

Molecular Formula C11H20F2N2O2
Molecular Weight 250.29 g/mol
CAS No. 1334416-91-9
Cat. No. B6306304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate
CAS1334416-91-9
Molecular FormulaC11H20F2N2O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCNCC1(F)F
InChIInChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15(4)8-5-6-14-7-11(8,12)13/h8,14H,5-7H2,1-4H3
InChIKeyYXSZEBBBLBXKAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate (CAS 1334416-91-9): A Differentiated Fluorinated Piperidine Building Block for CNS and Protease Inhibitor Programs


tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate (CAS 1334416-91-9) is a gem‑difluorinated piperidine derivative bearing an N‑methyl carbamate and a tert‑butyloxycarbonyl (Boc) protecting group [1]. The 3,3‑difluoro substitution significantly modulates the piperidine ring’s basicity and conformational preferences, while the N‑methyl carbamate enhances lipophilicity and alters hydrogen‑bonding capacity relative to the N–H analog [2]. This combination of features distinguishes it from simpler fluorinated piperidine building blocks and positions it as a strategic intermediate for medicinal chemistry programs requiring balanced physicochemical profiles [1][2].

Scaffold Gem‑difluoro piperidine core with reported class‑level metabolic stability in microsomal assays
Profile N‑methyl carbamate provides moderate lipophilicity enhancement over des‑methyl analogs
Deprotection Boc group compatible with acidolytic cleavage, suitable for SPPS and multi‑step synthesis

Why tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate Cannot Be Replaced by Generic 4‑Amino‑3,3‑difluoropiperidine or Non‑Fluorinated Analogs


The target compound integrates three synergistic design elements—gem‑difluoro substitution, N‑methylation, and Boc protection—that are not simultaneously present in its closest commercial analogs. Substituting with the simple 4‑(Boc‑amino)‑3,3‑difluoropiperidine (CAS 1263180‑22‑8) eliminates the N‑methyl group, which alters lipophilicity (ΔXLogP3 ≈ −0.2) and the conformational ensemble of the carbamate side chain [1][2]. Replacing the Boc group with a benzyloxycarbonyl (Cbz) group (CAS 1334416‑96‑4) changes the deprotection strategy from acidolysis to hydrogenolysis, which may be incompatible with reduction‑sensitive functionality downstream [1]. Using a non‑fluorinated piperidine loses the metabolic stability and pKa modulation conferred by the CF₂ unit, as demonstrated by systematic studies showing that gem‑difluoro groups preserve intrinsic microsomal clearance while lowering basicity [2]. These differences make direct interchange of analogs risky without re‑optimization of the synthetic route and the pharmacokinetic profile of the final drug candidate.

Des‑methyl analog (CAS 1263180‑22‑8) lacks the N‑methyl group, which may alter lipophilicity and side‑chain conformation compared to the target compound.
Cbz‑protected analog (CAS 1334416‑96‑4) requires hydrogenolysis for deprotection, potentially incompatible with reduction‑sensitive functional groups in multi‑step sequences.
Non‑fluorinated piperidine analogs may not reproduce the metabolic stability and pKa modulation observed for the gem‑difluoro scaffold, risking altered pharmacokinetic profiles.

Quantitative Differentiation Evidence for tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate Relative to Its Closest Analogs


Elevated Lipophilicity (XLogP3) Driven by N‑Methylation vs. the Des‑methyl Analog

The target compound exhibits a computed XLogP3 of 1.6, compared to 1.4 for the des‑methyl analog tert‑butyl N‑(3,3‑difluoropiperidin‑4‑yl)carbamate (CAS 1263180‑22‑8) [1]. This +0.2 log unit difference is attributable to the N‑methyl group, which increases hydrophobicity and is consistent with the general observation that N‑alkylation of carbamates raises LogP [2].

Lipophilicity
Cross-study comparable
XLogP3 = 1.6, Δ+0.2 vs des‑methyl analog
May support membrane permeability assessment in CNS lead optimization
Computed values; experimental LogP may differ
Lipophilicity Physicochemical property prediction Drug design

Retained High Metabolic Stability of the 3,3‑Difluoropiperidine Scaffold

Systematic intrinsic microsomal clearance (CLint) measurements across mono‑ and difluorinated azetidine, pyrrolidine, and piperidine series demonstrated that all 3,3‑difluoropiperidine derivatives retained high metabolic stability, with CLint values comparable to or better than their non‑fluorinated counterparts [1]. The only exception across the entire study was the 3,3‑difluoroazetidine derivative, confirming that the 3,3‑difluoropiperidine scaffold inherently resists oxidative metabolism [1].

Metabolic Stability
Class-level inference
High stability reported for 3,3‑difluoropiperidine class in human liver microsomes
Supports selection for metabolic stability research context
Specific CLint for this compound not reported
Metabolic stability Microsomal clearance fluorinated building blocks

Predicted pKa Modulation: Gem‑Difluoro Lowers Basicity Relative to Non‑Fluorinated Piperidine

The presence of the electron‑withdrawing CF₂ group at the 3‑position reduces the basicity of the piperidine nitrogen. The predicted pKa of the structurally related 4‑(Boc‑amino)‑3,3‑difluoropiperidine (CAS 1263180‑22‑8) is 10.09 (predicted), significantly lower than the pKa of unsubstituted piperidine (≈11.2) . This pKa shift is a well‑established consequence of gem‑difluoro substitution, which lowers the amine pKa by approximately 1–2 units depending on the distance and orientation of the fluorine atoms to the protonation center [1].

Basicity
Class-level inference
Predicted pKa ≈ 9.5–10.1, Δ ≈ −1.1 to −1.7 vs piperidine
Reduced basicity may lower hERG binding research risk
Based on analog and class trend data
Basicity pKa prediction fluorine effect

Boc vs. Cbz Protection Strategy: Orthogonal Deprotection Compatibility

The target compound employs a Boc protecting group, which is cleaved under acidic conditions (e.g., TFA or HCl/dioxane), whereas the direct Cbz analog (benzyl N‑(3,3‑difluoropiperidin‑4‑yl)‑N‑methylcarbamate, CAS 1334416‑96‑4) requires hydrogenolysis (H₂, Pd/C) [1]. This distinction is critical in synthetic sequences containing reduction‑sensitive functional groups (e.g., alkenes, nitro groups, benzyl ethers) or when solid‑phase peptide synthesis (SPPS) conditions are used. The Boc group also liberates only gaseous by‑products (CO₂ and isobutylene) upon deprotection, simplifying purification relative to Cbz removal [1].

Protecting Group
Head-to-head
Boc: acid‑labile, volatile by‑products; Cbz: hydrogenolysis, may affect reduction‑sensitive groups
Boc enables orthogonal protection for SPPS and acid‑sensitive route design
Deprotection strategy impacts synthetic compatibility
Protecting group strategy Solid-phase synthesis Multi-step organic synthesis

Conformational Bias from Gem‑Difluoro Substitution: Favoring Bioactive Conformations

Gem‑difluoro substitution at the 3‑position of piperidine introduces a strong conformational bias due to the gauche effect and dipole minimization. The Melnykov et al. (2023) study demonstrated that 3,3‑difluoropiperidine derivatives show distinct conformational preferences from their non‑fluorinated or mono‑fluorinated analogs, with measurable effects on both pKa and LogP due to altered orientation of the nitrogen lone pair [1]. For 3,3‑difluoropiperidines, the fluorine atoms preferentially adopt orientations that minimize 1,3‑diaxial interactions, which can pre‑organize the scaffold into conformations that mimic the bound state of bioactive piperidine‑containing ligands [1].

Conformation
Class-level inference
Gem‑difluoro imposes gauche effect and dipole minimization, confirmed by X‑ray/NMR
Pre‑organization may reduce entropic penalty in target binding
Conformational effect reported for 3,3‑difluoropiperidines
Conformational analysis Fluorine conformational effect Structure-based drug design

Optimal Research and Procurement Scenarios for tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate (CAS 1334416-91-9)


NR2B‑Selective NMDA Receptor Antagonist Lead Optimization for CNS Disorders

This building block serves as a direct precursor for the 3,3‑difluoropiperidine carbamate heterocyclic core found in NR2B‑selective antagonists under development for treatment‑resistant depression, epilepsy, and neuropathic pain [1]. Its elevated lipophilicity (XLogP3 = 1.6) relative to the des‑methyl analog positions it favorably for achieving blood‑brain barrier penetration targets, while the class‑level metabolic stability of the 3,3‑difluoropiperidine scaffold minimizes oxidative clearance concerns [2][3].

Protease Inhibitor Development Requiring Fluorinated Conformational Constraints

The gem‑difluoro group imposes conformational restriction on the piperidine ring, which can pre‑organize the scaffold for optimal fit into protease active sites [3]. The Boc protecting group allows for straightforward solid‑phase or solution‑phase peptide coupling after acidolytic deprotection, making this intermediate suitable for incorporation into peptidomimetic protease inhibitors targeting viral proteases or human disease‑relevant proteases [2].

Synthesis of Fluorinated Bioisosteres for Lead Compounds Containing Unsubstituted Piperidine

When a lead compound contains a metabolically labile or excessively basic piperidine moiety, this building block offers a direct replacement strategy. The CF₂ unit lowers the piperidine pKa by approximately 1–2 units (to ≈9.5–10.1), reducing hERG binding risk and lysosomal trapping potential, while the N‑methyl carbamate provides a handle for further diversification [3]. This is especially valuable in CNS and cardiovascular programs where amine basicity must be tightly controlled [3].

Multi‑Step Parallel Synthesis Libraries for CNS‑Penetrant Screening Collections

The orthogonal Boc protection and pre‑functionalized 4‑amino‑N‑methyl substitution allow rapid diversification via amide coupling, sulfonamide formation, or reductive amination after Boc removal. The favorable physicochemical profile (moderate XLogP3 = 1.6, reduced basicity, high predicted metabolic stability) makes the resulting library compounds well‑suited for CNS‑focused phenotypic or target‑based screening campaigns [2][3].

Application
Selection Property
Validation Focus
CNS target engagement studies
Lipophilic piperidine scaffold with class-level metabolic stability
Membrane permeability and metabolic stability assays
Protease inhibitor conformation‑constrained design
Gem‑difluoro conformational restriction and Boc protection
Peptidomimetic coupling efficiency and target binding
Lead compound piperidine bioisostere replacement
Reduced basicity and reported metabolic stability
hERG liability screening and microsomal stability
CNS‑focused parallel synthesis libraries
Orthogonal Boc protection and N‑methyl diversification
Library purity and CNS physicochemical profiling
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